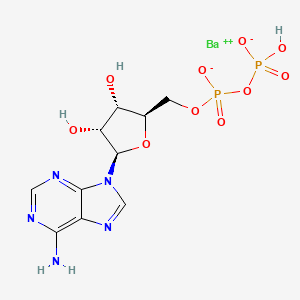
Adenosine 5'-diphosphate,barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5'-diphosphate, barium salt is a nucleotide derivative where adenosine diphosphate (ADP) is complexed with barium ions. This compound is often used in biochemical and physiological studies, particularly those involving energy transfer, cellular metabolism, and enzymatic activities where ADP plays a crucial role.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting adenosine diphosphate with barium chloride in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the barium salt.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over reactant concentrations, temperature, and pH. The process may also include purification steps to obtain the desired purity of the barium salt.
Types of Reactions:
Oxidation: The barium salt can undergo oxidation reactions, often involving the conversion of the adenosine moiety to adenosine monophosphate (AMP) or other oxidized forms.
Reduction: Reduction reactions are less common but can involve the reduction of the phosphate groups.
Substitution: Substitution reactions can occur at the adenosine or phosphate groups, often involving the exchange of barium ions with other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various cations (e.g., sodium, potassium) can be used to substitute barium ions.
Major Products Formed:
Oxidation: AMP, inosine monophosphate (IMP), and other oxidized forms.
Reduction: Reduced forms of ADP.
Substitution: Other metal salts of ADP (e.g., sodium, potassium salts).
Scientific Research Applications
Adenosine 5'-diphosphate, barium salt is widely used in scientific research due to its role in energy transfer and cellular metabolism. It is particularly useful in studies involving:
Biochemical Research: Investigating the role of ADP in cellular energy transfer and metabolism.
Physiological Studies: Understanding the physiological effects of ADP in various biological systems.
Enzymatic Activities: Studying enzymes that interact with ADP, such as kinases and phosphatases.
Medical Research: Exploring potential therapeutic applications in conditions related to energy metabolism and cellular signaling.
Mechanism of Action
The compound exerts its effects primarily through its role as an ADP analog. It interacts with enzymes and receptors that normally bind ADP, influencing cellular processes such as energy transfer and signal transduction. The molecular targets include ADP receptors (e.g., P2Y1, P2Y12) and enzymes involved in phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
Disodium adenosine diphosphate (disodium ADP)
Magnesium adenosine diphosphate (magnesium ADP)
Calcium adenosine diphosphate (calcium ADP)
This detailed overview provides a comprehensive understanding of adenosine 5'-diphosphate, barium salt, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H13BaN5O10P2 |
|---|---|
Molecular Weight |
562.51 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;barium(2+) |
InChI |
InChI=1S/C10H15N5O10P2.Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
AHPLQLCUZPVUCC-MCDZGGTQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Ba+2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)

![Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)

![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)

![2-methyl-3-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B15350702.png)
![(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride](/img/structure/B15350725.png)


![Leucine,l,[4,5-3H(N)]](/img/structure/B15350733.png)

![1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15350749.png)

